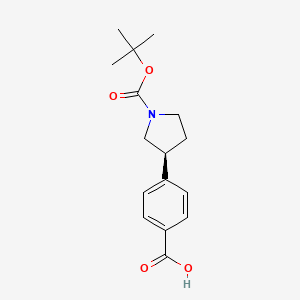
(2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure includes a piperidine ring, a phenyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Phenyl Group: The phenyl group is usually introduced via a substitution reaction, where a suitable phenylating agent reacts with the piperidine ring.
Attachment of the Fmoc Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base, such as triethylamine, to protect the amine functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in substitution reactions, especially at the phenyl group or the piperidine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its Fmoc group is particularly useful in peptide synthesis, allowing for the stepwise construction of peptides with high precision.
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. Its structural features make it a valuable tool for probing enzyme mechanisms and receptor binding.
Medicine
Medically, derivatives of this compound may have potential therapeutic applications. The piperidine ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to new drug candidates.
Industry
Industrially, this compound can be used in the production of fine chemicals and as a building block for more complex organic molecules. Its versatility in chemical reactions makes it a valuable asset in various manufacturing processes.
作用機序
The mechanism of action of (2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions during the assembly of the peptide chain. In biological systems, the compound’s interactions with enzymes or receptors can be studied to understand its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- **(2S,3
(2S,3S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-2-hydroxy-3-(2-methylphenyl)propanoic acid: Similar in structure but with a hydroxy group and a methyl-substituted phenyl group.
特性
IUPAC Name |
(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)25-19(18-9-2-1-3-10-18)15-8-16-28(25)27(31)32-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,19,24-25H,8,15-17H2,(H,29,30)/t19-,25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOIYDLBWNECFE-DFBJGRDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














